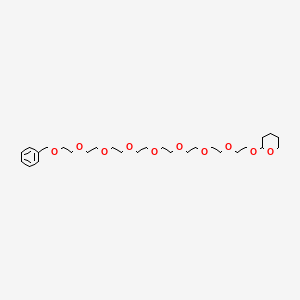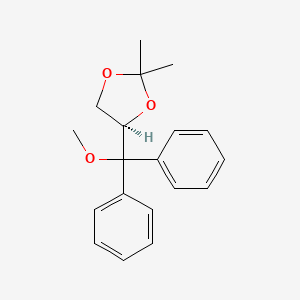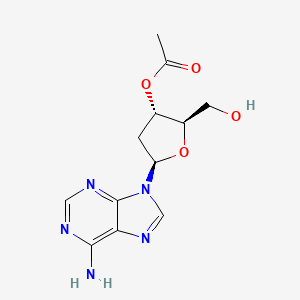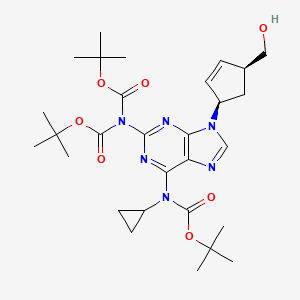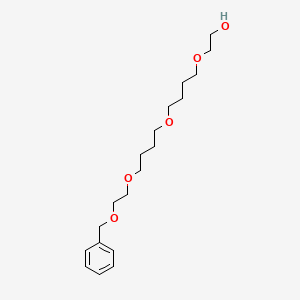
Benzyl-PEG2-ethoxyethane-PEG2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG2-ethoxyethane-PEG2 is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . The compound has a molecular formula of C₁₉H₃₂O₅ and a molecular weight of 340.45 g/mol.
Méthodes De Préparation
The synthesis of Benzyl-PEG2-ethoxyethane-PEG2 involves the reaction of benzyl alcohol with ethylene glycol derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Des Réactions Chimiques
Benzyl-PEG2-ethoxyethane-PEG2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Benzyl-PEG2-ethoxyethane-PEG2 has a wide range of scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used in biological research to target and degrade specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents, contributing to advancements in pharmaceutical research and development
Mécanisme D'action
Benzyl-PEG2-ethoxyethane-PEG2 functions as a linker in PROTACs, which work by bringing the target protein and an E3 ubiquitin ligase into close proximity. This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzyl-PEG2-ethoxyethane-PEG2 include other PEG-based PROTAC linkers such as:
- Benzyl-PEG3-ethoxyethane-PEG3
- Benzyl-PEG4-ethoxyethane-PEG4
- Benzyl-PEG5-ethoxyethane-PEG5
These compounds share similar structures and functions but differ in the length of the PEG chain, which can affect their solubility, stability, and efficacy in PROTAC synthesis .
This compound stands out due to its specific balance of hydrophilicity and hydrophobicity, making it a versatile and effective linker in various applications.
Propriétés
Formule moléculaire |
C19H32O5 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |
InChI |
InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2 |
Clé InChI |
ZTWNGJQFTJNQNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCCCOCCCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


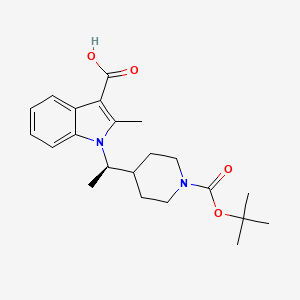
![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
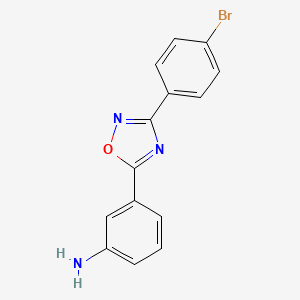

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B11827943.png)
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B11827961.png)

